molecular formula C22H25N3O2 B2710577 N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide CAS No. 941921-33-1

N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide

Cat. No.: B2710577
CAS No.: 941921-33-1
M. Wt: 363.461
InChI Key: SGQIKWQYRPOSJZ-UHFFFAOYSA-N
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Description

N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C22H25N3O2 and its molecular weight is 363.461. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Antimicrobial Agents

Novel derivatives of piperazine, including those related to N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide, have been synthesized and shown potential as antimicrobial agents. These compounds were characterized by various spectroscopic methods and exhibited effectiveness against several microbes, sometimes outperforming conventional medicines (Zaidi et al., 2021).

High-Performance Thermosets

Research on benzoxazine monomers containing allyl groups, a category that includes structures related to this compound, has led to the development of high-performance thermosets. These materials are noted for their excellent thermal stability and mechanical properties, making them suitable for advanced engineering applications (Agag & Takeichi, 2003).

Anticancer Activity

Compounds combining N-benzhydrylpiperazine with 1,3,4-oxadiazoles have been synthesized and shown significant anticancer activity against HeLa cancer cells. These studies demonstrate the potential of such derivatives as chemotherapeutic agents, with mechanisms involving apoptosis induced by oxidative stress (Khanam et al., 2018).

Synthesis and Characterization of Novel Compounds

A range of studies focuses on the synthesis and characterization of novel compounds related to this compound for various applications, including material science and medicinal chemistry. These include the development of new synthesis methods, exploration of polymerization behaviors, and evaluation of biological activities for potential therapeutic use (Wessel, Iversen, & Bundle, 1985).

Mechanism of Action

Target of Action

The primary target of the compound N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide is human carbonic anhydrase (hCA) . Human carbonic anhydrases are zinc-containing enzymes that catalyze a very simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions .

Mode of Action

This compound interacts with its target, human carbonic anhydrase, by inhibiting its activity . The compound is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .

Biochemical Pathways

The inhibition of human carbonic anhydrase by this compound affects the carbon dioxide hydration pathway . This can have downstream effects on processes that rely on the products of this reaction, such as the regulation of pH and the transport of carbon dioxide and bicarbonate in the body .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of human carbonic anhydrase activity . This can lead to changes in the concentrations of carbon dioxide and bicarbonate in the body, potentially affecting processes such as pH regulation and the transport of these molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the compound’s solubility and stability, while the presence of other molecules can influence its interaction with its target, human carbonic anhydrase .

Properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-2-oxo-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-2-13-23-21(26)22(27)25-16-14-24(15-17-25)20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-12,20H,1,13-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQIKWQYRPOSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.